molecular formula C8H6ClN3O B1426855 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1342677-58-0

5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1426855
M. Wt: 195.6 g/mol
InChI Key: VFBTTWWCHNHZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine” is a derivative of the oxadiazole family . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their wide range of biological activities and are used in the development of various drugs .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine serves as a starting material for synthesizing various heterocyclic compounds. For instance, it can be used to create fused heterocyclic compounds, which have diverse applications in chemistry and pharmacology (Abbas, Hussain, & Shakir, 2017).

Ring-Fission and Bond Cleavage Reactions

  • This compound is involved in complex chemical reactions like ring-fission and C–C bond cleavage. These reactions have significance in synthetic chemistry for creating diverse molecular structures (Jäger, Laggner, Mereiter, & Holzer, 2002).

Antimicrobial Activities

  • Derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine have been studied for their antimicrobial properties. Some derivatives have shown promising activities against various microorganisms, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Photochemical Synthesis

  • In photochemical research, this compound is used for synthesizing amino-substituted oxadiazoles. This methodology is important in the field of photoreactive materials and light-induced synthesis (Buscemi et al., 2001).

Development of New Drug Candidates

  • Research has been conducted on derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine for potential drug candidates, particularly in the treatment of diseases like Alzheimer’s. This demonstrates the compound’s relevance in medicinal chemistry (Rehman et al., 2018).

Anticancer and Antiangiogenic Effects

  • Certain derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine exhibit anticancer and antiangiogenic effects. This suggests their potential use in cancer treatment strategies (Chandrappa et al., 2010).

properties

IUPAC Name

5-(2-chlorophenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBTTWWCHNHZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine
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5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine
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Reactant of Route 5
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Reactant of Route 6
5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine

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